Enantiomeric Purity and Defined Stereochemistry of Umifoxolaner Versus Commercial Isoxazolines
Umifoxolaner is supplied and characterized as the defined (S)-enantiomer with a single stereocenter, whereas the stereochemical configuration of commercial isoxazolines varies; for instance, afoxolaner is marketed as a racemic mixture while its active (S)-enantiomer (esafoxolaner) is used in combination products [1]. The University of Hertfordshire VSDB confirms Umifoxolaner exhibits optical isomerism due to a chiral center, and vendor specifications indicate high purity of the single enantiomeric form [2].
| Evidence Dimension | Enantiomeric composition and stereochemical definition |
|---|---|
| Target Compound Data | Defined (S)-enantiomer, single stereocenter |
| Comparator Or Baseline | Afoxolaner: racemic mixture in standalone products; Fluralaner and Sarolaner: single enantiomers with different substitution |
| Quantified Difference | Qualitative: Umifoxolaner is supplied as a specific enantiomer with known configuration; afoxolaner standalone is racemic |
| Conditions | Chemical structure analysis; vendor purity specifications (≥99.97% purity reported by MCE) |
Why This Matters
For research requiring defined stereochemistry—such as structure-activity relationship studies, target binding assays, or chiral chromatography method development—Umifoxolaner provides a characterized single enantiomer, whereas procurement of a racemic mixture would introduce an uncontrolled stereochemical variable that may affect binding kinetics and experimental reproducibility.
- [1] Wikipedia. Isoxazoline - Veterinary Ectoparasiticides. View Source
- [2] University of Hertfordshire. Veterinary Substances DataBase (VSDB): Umifoxolaner - Isomerism. View Source
